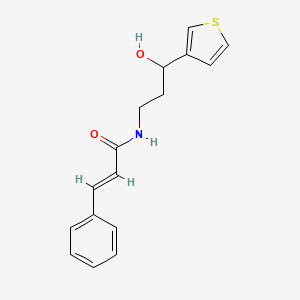
N-(3-hydroxy-3-(thiophen-3-yl)propyl)cinnamamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-hydroxy-3-(thiophen-3-yl)propyl)cinnamamide is a chemical compound that contains a total of 38 bonds, including 21 non-H bonds, 13 multiple bonds, 6 rotatable bonds, 2 double bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amide (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 1 Thiophene . It is a part of the thiophene family, which is a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science .
Molecular Structure Analysis
The molecular structure of N-(3-hydroxy-3-(thiophen-3-yl)propyl)cinnamamide includes a thiophene ring, a secondary amide, a secondary alcohol, and a hydroxyl group . The presence of these functional groups could potentially influence the compound’s reactivity and biological activity.Aplicaciones Científicas De Investigación
Anticonvulsant Activity
Cinnamamide derivatives have been studied for their anticonvulsant properties, demonstrating significant activity in this area. A study highlighted the importance of certain molecular fragments in these compounds for their anticonvulsant effectiveness, suggesting that the N-atom substituent plays a crucial role in their activity. Specifically, it was found that combining an electron-donor atom with a hydrogen atom in the substituent ensures appropriate interactions with the molecular target, contributing to the compounds' anticonvulsant properties (Żesławska et al., 2017).
Antidepressant-Like Action
The synthesis and pharmacological evaluation of N-(2-hydroxyethyl) cinnamamide derivatives have revealed their potential antidepressant-like action. Pharmacological results showed that certain derivatives significantly reduced immobility time in mice, indicative of their antidepressant-like action. This suggests that these compounds could be promising in the study of antidepressants (Deng et al., 2011).
Antioxidant Activities
Research into 3,5-dialkoxy-4-hydroxycinnamamides has shown that these compounds exhibit excellent lipid peroxidation inhibitory activities, with certain cinnamamides displaying enhanced inhibition based on the length of their alkoxy groups. This indicates their potential as antioxidants, which could have various therapeutic applications (Kang et al., 2008).
Atopic Dermatitis Effects
A study on the effects of cinnamamides on atopic dermatitis (AD) showed that oral administration of these compounds ameliorated symptoms of AD in mice. This included a reduction in epidermal and dermal thickness as well as mast cell infiltration. The cinnamamides also suppressed serum immunoglobulin levels and expression of T-helper cytokines, suggesting their potential as anti-AD agents (Choi et al., 2019).
Direcciones Futuras
Thiophene and its derivatives have attracted great interest in both industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties, including N-(3-hydroxy-3-(thiophen-3-yl)propyl)cinnamamide, is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Propiedades
IUPAC Name |
(E)-N-(3-hydroxy-3-thiophen-3-ylpropyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c18-15(14-9-11-20-12-14)8-10-17-16(19)7-6-13-4-2-1-3-5-13/h1-7,9,11-12,15,18H,8,10H2,(H,17,19)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMVUMWWNGWTJW-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCC(C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCC(C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-3-(thiophen-3-yl)propyl)cinnamamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-2-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxamide](/img/structure/B2840578.png)
![3-[(3-Bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2840579.png)
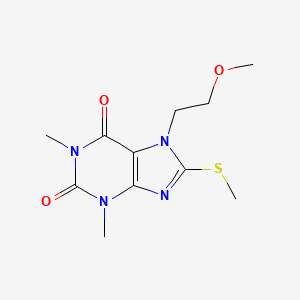
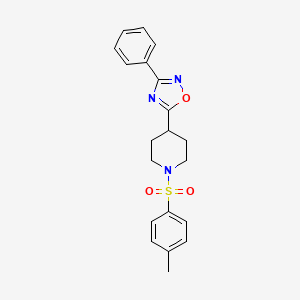
![N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2840586.png)

![1-Methyl-N-[(E)-3-methylsulfonylprop-2-enyl]-2-oxo-3,4-dihydroquinoline-6-carboxamide](/img/structure/B2840589.png)
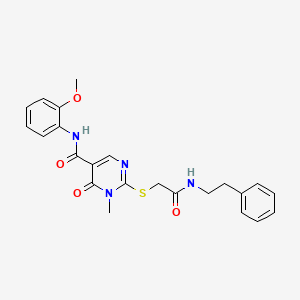
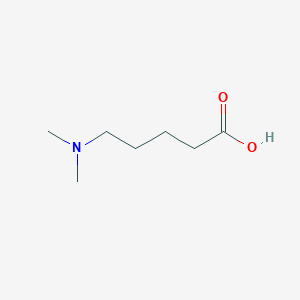
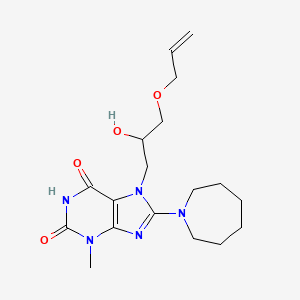
![Ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2840596.png)


![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2840599.png)